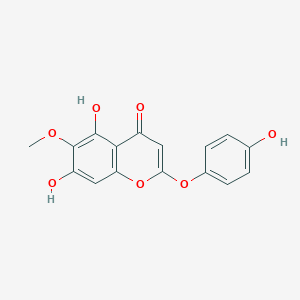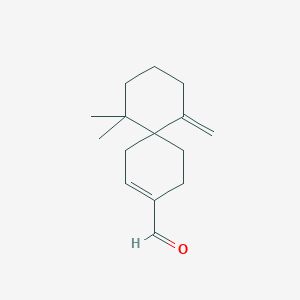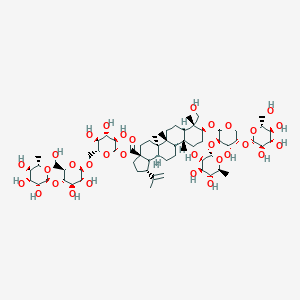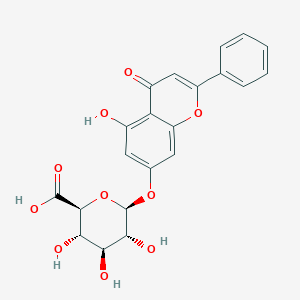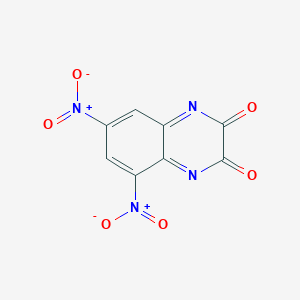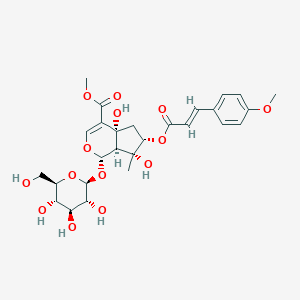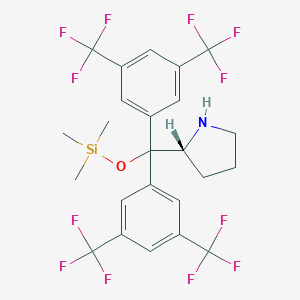
(R)-2-(Bis(3,5-bis(trifluoromethyl)phenyl)((trimethylsilyl)oxy)methyl)pyrrolidine
概要
説明
Synthesis Analysis
Molecular Structure Analysis
The molecular structure of organic and organometallic compounds is often elucidated using spectroscopic methods and X-ray crystallography. For example, the Ru(III) complex's structure was determined using analytical and spectroscopic studies, including IR, UV-vis, ESI-MS, and advanced (1)H NMR techniques . The Rhodium complex's structure was also determined, likely through similar methods . The molecular structure of (R)-2-(Bis(3,5-bis(trifluoromethyl)phenyl)((trimethylsilyl)oxy)methyl)pyrrolidine would similarly be analyzed using these techniques to understand its three-dimensional conformation and electronic structure.
Chemical Reactions Analysis
The reactivity of organometallic compounds is a key area of interest, as demonstrated by the Rhodium complex's ability to participate in carbonyl arylation and hydrosilylation reactions with high selectivity and efficiency . These reactions are indicative of the types of chemical transformations that might be expected for the compound , suggesting potential reactivity in the formation of carbon-carbon and carbon-silicon bonds.
Physical and Chemical Properties Analysis
The physical and chemical properties of organic compounds are closely related to their molecular structure. The conjugated buta-1,3-dienes studied in paper exhibit properties suitable for dyes and pigments, which were analyzed using NMR, mass spectroscopy, and quantum chemical calculations. These techniques provide insights into the stability and electronic properties of the compounds. Similarly, the physical and chemical properties of (R)-2-(Bis(3,5-bis(trifluoromethyl)phenyl)((trimethylsilyl)oxy)methyl)pyrrolidine would be analyzed to understand its potential applications and reactivity.
科学的研究の応用
-
Organocatalysis
- Field : Organic Chemistry
- Application : The 3,5-bis(trifluoromethyl)phenyl motif is used extensively in promoting organic transformations . It’s a key feature in (thio)urea-based catalysts, known as Schreiner’s thiourea .
- Method : These catalysts activate substrates and stabilize partially developing negative charges (e.g., oxyanions) in the transition states employing explicit double hydrogen bonding .
- Results : The use of these catalysts has increased rapidly over the last decade, playing a very important role in the development of H-bond organocatalysts .
-
Synthesis of Chiral Phosphine-Aminophosphine Ligands
- Field : Inorganic Chemistry
- Application : Chlorobis[3,5-bis(trifluoromethyl)phenyl]phosphine is used as a reactant for the synthesis of chiral phosphine-aminophosphine ligands .
- Method : The specific methods of application or experimental procedures were not provided in the source .
- Results : These ligands are used for rhodium-catalyzed asymmetric hydrogenation, palladium-catalyzed stereoselective allylation reactions, enantioselective hydrogenations, and asymmetric hydrovinylation reactions .
-
Active Pharmaceutical Intermediate
- Field : Pharmaceutical Chemistry
- Application : Compounds with the 3,5-bis(trifluoromethyl)phenyl motif are used as active pharmaceutical intermediates .
- Method : The specific methods of application or experimental procedures were not provided in the source .
- Results : These intermediates are crucial in the synthesis of various pharmaceutical drugs .
-
Catalyst in Various Reactions
- Field : Organic Chemistry
- Application : Tris[3,5-bis(trifluoromethyl)phenyl]phosphine is used as a ligand, which is useful as a catalyst in various reactions .
- Method : The specific methods of application or experimental procedures were not provided in the source .
- Results : These catalysts facilitate a wide range of chemical transformations .
-
Development of H-bond Organocatalysts
- Field : Organic Chemistry
- Application : The 3,5-bis(trifluoromethyl)phenyl motif is used extensively in promoting organic transformations . It’s a key feature in N,N′-bis[3,5-bis(trifluoromethyl)phenyl]thiourea, developed by Schreiner’s group .
- Method : These catalysts activate substrates and stabilize partially developing negative charges (e.g., oxyanions) in the transition states employing explicit double hydrogen bonding .
- Results : The use of these catalysts has increased rapidly over the last decade, playing a very important role in the development of H-bond organocatalysts .
-
Synthesis of Chiral Phosphine-Aminophosphine Ligands
- Field : Inorganic Chemistry
- Application : Chlorobis[3,5-bis(trifluoromethyl)phenyl]phosphine is used as a reactant for the synthesis of chiral phosphine-aminophosphine ligands .
- Method : The specific methods of application or experimental procedures were not provided in the source .
- Results : These ligands are used for rhodium-catalyzed asymmetric hydrogenation, palladium-catalyzed stereoselective allylation reactions, enantioselective hydrogenations, and asymmetric hydrovinylation reactions .
Safety And Hazards
将来の方向性
特性
IUPAC Name |
[bis[3,5-bis(trifluoromethyl)phenyl]-[(2R)-pyrrolidin-2-yl]methoxy]-trimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23F12NOSi/c1-39(2,3)38-20(19-5-4-6-37-19,13-7-15(21(25,26)27)11-16(8-13)22(28,29)30)14-9-17(23(31,32)33)12-18(10-14)24(34,35)36/h7-12,19,37H,4-6H2,1-3H3/t19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOHRGTBNEJKFMB-LJQANCHMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OC(C1CCCN1)(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[Si](C)(C)OC([C@H]1CCCN1)(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23F12NOSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20584872 | |
| Record name | (2R)-2-{Bis[3,5-bis(trifluoromethyl)phenyl][(trimethylsilyl)oxy]methyl}pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20584872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
597.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-(Bis(3,5-bis(trifluoromethyl)phenyl)((trimethylsilyl)oxy)methyl)pyrrolidine | |
CAS RN |
908303-26-4 | |
| Record name | (2R)-2-{Bis[3,5-bis(trifluoromethyl)phenyl][(trimethylsilyl)oxy]methyl}pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20584872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-alpha ,alpha -Bis[3,5-bis(trifluoromethyl)phenyl]-2-pyrrolidinemethanol trimethylsilyl ether | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



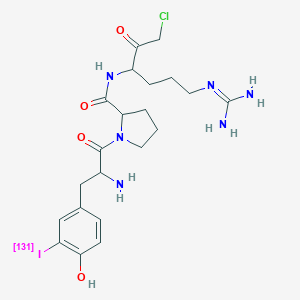
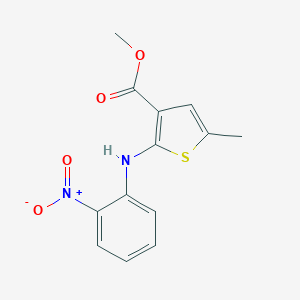
![Acetic acid [(3aS,6aalpha,10aR)-4alpha,7beta-dimethyl-8beta-ethoxyoctahydro-2H-furo[3,2-i][2]benzopyran]-10alpha-yl es](/img/structure/B149985.png)
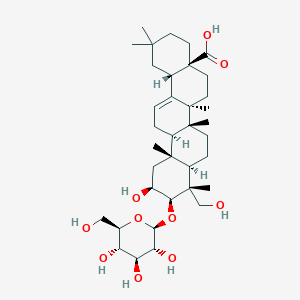
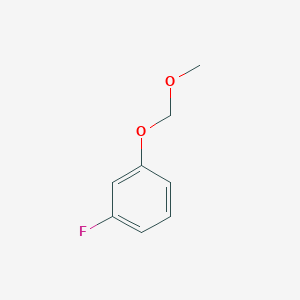
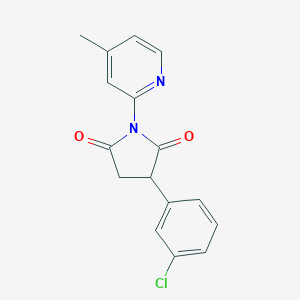
![(1R,3As,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-[(2S,3R,4S,5S)-4-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid](/img/structure/B150001.png)
